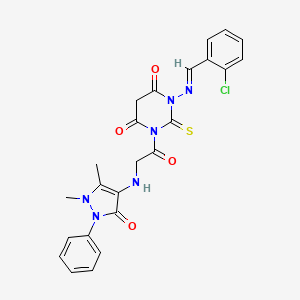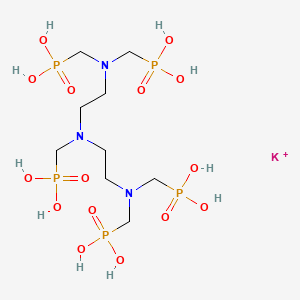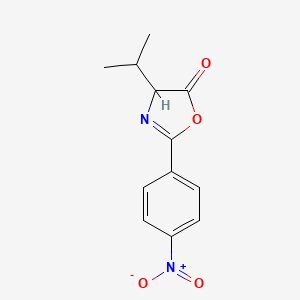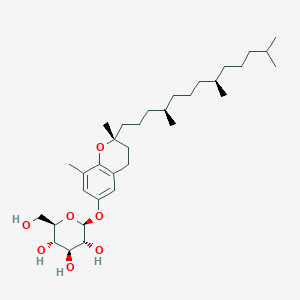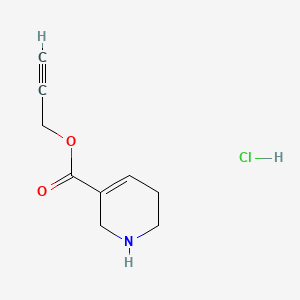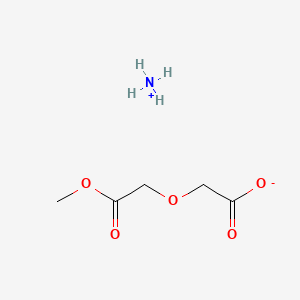
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is a chemical compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of an acetic acid moiety linked to a carboxymethoxy group, with a 1-methyl ester and an ammonium salt. It is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt typically involves the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The esterification reaction is conducted in a series of reactors to achieve high yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and carboxylic acids.
Biology: Employed in biochemical assays to study enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.
Mechanism of Action
The mechanism of action of acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, undergoing hydrolysis to release acetic acid and methanol. The released acetic acid can then participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (carboxymethoxy)-, ethyl ester, ammonium salt
- Acetic acid, (carboxymethoxy)-, propyl ester, ammonium salt
- Acetic acid, (carboxymethoxy)-, butyl ester, ammonium salt
Uniqueness
Acetic acid, (carboxymethoxy)-, 1-methyl ester, ammonium salt is unique due to its specific ester and ammonium salt configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63449-56-9 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
azanium;2-(2-methoxy-2-oxoethoxy)acetate |
InChI |
InChI=1S/C5H8O5.H3N/c1-9-5(8)3-10-2-4(6)7;/h2-3H2,1H3,(H,6,7);1H3 |
InChI Key |
PCGSSWWXZCEXJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


